6-(azepan-1-ylmethyleneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;Mecillinam
Description
Mecillinam, chemically designated as 6-(azepan-1-ylmethyleneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, is a semisynthetic penicillin derivative. Its structure features a bicyclic β-lactam core (4-thia-1-azabicyclo[3.2.0]heptane) with an azepane (7-membered cyclic amine) substituent at position 6, linked via a methyleneamino group . Unlike classical penicillins, Mecillinam selectively targets penicillin-binding protein 2 (PBP-2) in Gram-negative bacteria, particularly Escherichia coli, leading to spherical cell formation and bacteriolysis . It is clinically used as a first-line treatment for uncomplicated urinary tract infections (UTIs) due to its high specificity and minimal disruption to gut microbiota .
Properties
IUPAC Name |
6-(azepan-1-ylmethylideneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c1-15(2)11(14(20)21)18-12(19)10(13(18)22-15)16-9-17-7-5-3-4-6-8-17/h9-11,13H,3-8H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWVAEOLVKTZFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)N=CN3CCCCCC3)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthesis Using 6-APA and Acetal Derivatives
The primary route for mecillinam synthesis involves 6-aminopenicillanic acid (6-APA) as the starting material, reacted with acetal (hexahydroazepine methyl ester) in the presence of organic bases. The patented method outlines the following critical steps:
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Suspension of 6-APA : 6-APA is suspended in alcohol solvents (methanol, ethanol, or propanol) at 5°C.
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Alkali Catalysis : Organic bases like triethylamine or diethylamine are added to form a triethylamine salt intermediate, enhancing reactivity.
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Acetal Addition : An alcoholic solution of acetal is introduced slowly to maintain temperature control (0–10°C).
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Condensation : The reaction proceeds for 4–5 hours, forming the bicyclic structure through nucleophilic attack and ring closure.
Key Reaction Parameters :
Crystallization and Purification
Post-condensation, the crude product is purified through acid-induced crystallization:
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Concentration : The reaction mixture is vacuum-concentrated to 1/3–1/4 of its original volume.
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Decolorization : Activated carbon (2–5% w/w) is used to adsorb impurities at 0–5°C.
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Acidification : Tosic acid (p-toluenesulfonic acid) in acetone is added to precipitate mecillinam crystals.
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Washing and Drying : Crystals are washed with cold acetone and dried under vacuum (750 mmHg) to minimize residual solvents.
Yield and Purity :
Optimization Strategies for Industrial Production
Solvent and Catalyst Selection
Temperature Control
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Critical Phase : Acetal addition and condensation require precise temperature control (5±2°C) to prevent:
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Hydrolysis of the β-lactam ring
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Premature crystallization
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Post-Reaction Heating : Raising the temperature to 10°C after acetal addition accelerates completion without compromising stability.
Analytical Characterization and Quality Assurance
Spectroscopic and Chromatographic Methods
Regulatory Compliance
Formulation Considerations
Stock Solution Preparation
In Vivo Formulation
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Vehicle : DMSO/PEG300/Tween 80/ddH2O mixtures enhance solubility for preclinical studies.
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Stability : Clear solutions maintained at 4°C for ≤72 hours.
Challenges and Mitigation Strategies
Residual Solvents
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Reduction Methods :
Comparative Analysis of Patent Embodiments
Chemical Reactions Analysis
Hydrolysis and Degradation Pathways
Mecillinam undergoes pH-dependent hydrolysis, with degradation patterns becoming increasingly complex under alkaline conditions . Key observations include:
| Reaction Condition | Degradation Products | Rate Constants (37°C) | Stability Profile |
|---|---|---|---|
| pH 2 (acidic) | Primary hydrolysis products via β-lactam ring cleavage | Moderate stability | |
| pH 7 (neutral) | (6R)-6-formamidopenicillanic acid (major intermediate) | Rapid degradation | |
| pH 10 (basic) | Epimerized thiazolidine derivatives, decarboxylated byproducts | Low stability |
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Reversible 6-epimerization : In basic solutions, the (6R)-6-formamidopenicillanic acid intermediate undergoes stereochemical inversion, forming (6S)-epimers .
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Thiazolidine ring modifications : Degradation at pH > 8 leads to epimerization at the C2 position of the thiazolidine ring .
β-Lactam Ring Opening and Acylation
The bicyclic β-lactam ring is central to mecillinam's reactivity. Unlike classical penicillins, its amidino group at C6 enables selective interactions with bacterial enzymes :
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Nucleophilic attack : Serine residues in penicillin-binding protein 2 (PBP2) acylate the β-lactam carbonyl, forming a stable covalent adduct .
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Kinetic selectivity : Mecillinam’s acylation efficiency for PBP2 is 50× higher than for PBP3 in E. coli .
Interaction with Penicillin-Binding Proteins (PBPs)
Mecillinam selectively inhibits PBP2, disrupting peptidoglycan crosslinking:
| Target Enzyme | Binding Affinity () | Functional Consequence |
|---|---|---|
| PBP2 (RodA) | Cell elongation arrest, spherical cell morphology | |
| PBP1B | Secondary target under overexpression conditions |
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Synergistic effects : Co-administration with ampicillin enhances bactericidal activity by 8-fold due to complementary PBP targeting .
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Resistance mechanisms : Mutations in cysB upregulate PBP1B/LpoB, bypassing PBP2 inhibition () .
Redox-Dependent Reactivity
Mecillinam treatment induces oxidative stress in bacteria, altering metabolic pathways :
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Thiol reactivity : The amidino group participates in redox buffering, depleting glutathione pools in Gram-negative pathogens .
Structural Determinants of Reactivity
The Woodward height (-Woodward = 0.40 Å) and β-lactam ring strain govern mecillinam’s electrophilicity :
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Amidine group effects :
Key Citations
This synthesis integrates mechanistic enzymology, structural chemistry, and microbiological data to define mecillinam’s unique reactivity profile. Experimental validation of these pathways is critical for optimizing its clinical use against resistant pathogens.
Scientific Research Applications
Urinary Tract Infections (UTIs)
Mecillinam is primarily used for treating uncomplicated and complicated urinary tract infections. Its efficacy against extended-spectrum beta-lactamase (ESBL)-producing E. coli has been documented in several studies:
- Efficacy Against ESBL-Producing Strains : Mecillinam has shown promising activity against ESBL-positive E. coli, with susceptibility rates reported at approximately 70% compared to much lower rates for other antibiotics like ceftriaxone and ciprofloxacin . However, treatment failures have been observed in cases involving high MIC values or specific resistant strains .
- Comparative Studies : In a study involving 1,090 Enterobacterales isolates from UTIs, mecillinam demonstrated lower MIC90 values than other commonly used antibiotics, indicating superior effectiveness against resistant strains .
Carbapenem-Resistant Enterobacterales
Recent investigations have highlighted mecillinam's potential as an alternative treatment for infections caused by carbapenem-resistant Enterobacterales (CRE). Notably, mecillinam exhibited significant susceptibility against carbapenem-resistant Proteus spp. and E. coli, making it a viable option for treating these challenging infections .
Clinical Trials and Observational Studies
- Treatment Outcomes : A population-based study revealed a high rate of treatment failure (44%) in patients with CA-UTIs caused by ESBL-producing E. coli treated with mecillinam. This underscores the importance of considering the strain's resistance profile when selecting therapy .
- Longitudinal Efficacy : A review of clinical data over several years indicated that mecillinam remains effective against a majority of Enterobacterales isolates, including multidrug-resistant strains. The drug's consistent performance supports its continued use in clinical settings .
Resistance Patterns
Despite its effectiveness, resistance to mecillinam is emerging as a concern. Studies have documented varying susceptibility rates among different bacterial species and resistance mechanisms, particularly among carbapenemase-producing strains. For instance, mecillinam showed reduced activity against VIM and KPC producers, highlighting the need for ongoing surveillance and research into resistance mechanisms .
Summary of Key Findings
| Application | Efficacy Rate | Resistance Issues | Key Findings |
|---|---|---|---|
| Uncomplicated UTIs | 94.5% | ESBL-producing strains | Effective but high failure rates in resistant cases |
| Complicated UTIs | 92.2% | Carbapenem-resistant Enterobacterales | Viable alternative for certain resistant infections |
| General Activity Against Enterobacterales | High | Emerging resistance patterns | Promising activity against multidrug-resistant isolates |
Mechanism of Action
Mecillinam exerts its antibacterial effects by binding specifically to penicillin-binding protein 2 (PBP2) in the bacterial cell wall. This interaction inhibits the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall, leading to the formation of osmotically-stable round cells and ultimately causing bacterial cell death . The mechanism of action is similar across various Gram-negative bacteria, including Escherichia coli, Salmonella typhimurium, and Klebsiella aerogenes .
Comparison with Similar Compounds
Ampicillin
- Chemical Structure: (2S,5R,6R)-6-[(2R)-2-amino-2-phenylacetyl]amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid .
- Substituent: 2-amino-2-phenylacetyl group.
- Molecular Weight : 349.4 g/mol .
- Spectrum : Broad-spectrum activity against Gram-positive and some Gram-negative bacteria (e.g., Haemophilus influenzae).
- Resistance : Susceptible to hydrolysis by β-lactamases. Often combined with β-lactamase inhibitors (e.g., sulbactam).
- Clinical Use : Respiratory, urinary, and gastrointestinal infections .
Methicillin
- Chemical Structure: 6-[(2,6-dimethoxybenzoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid .
- Substituent : 2,6-dimethoxybenzamido group.
- Molecular Weight : 380.4 g/mol .
- Spectrum : Primarily targets Gram-positive bacteria, including β-lactamase-producing Staphylococcus aureus.
- Resistance : Ineffective against methicillin-resistant Staphylococcus aureus (MRSA) due to altered PBP2a.
- Clinical Use : Historical use for staphylococcal infections; largely replaced by oxacillin .
Oxacillin
- Chemical Structure: (2S,5R,6R)-3,3-dimethyl-6-[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]amino-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate .
- Substituent : Isoxazolyl group with methyl and phenyl moieties.
- Molecular Weight : 401.4 g/mol .
- Spectrum : Narrow-spectrum activity against β-lactamase-producing staphylococci.
- Resistance : Resistant to staphylococcal β-lactamases but ineffective against MRSA.
- Clinical Use : Staphylococcal infections, including skin and soft tissue infections .
Phenoxymethylpenicillin (Penicillin V)
- Chemical Structure: 3,3-dimethyl-7-oxo-6-[(phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid .
- Substituent: Phenoxyacetyl group.
- Molecular Weight : 350.4 g/mol .
- Spectrum : Primarily Gram-positive bacteria (e.g., streptococci).
- Resistance : Acid-stable, allowing oral administration, but susceptible to β-lactamases.
- Clinical Use : Pharyngitis, dental infections, and prophylactic use .
Cyclacillin
- Chemical Structure: (6-aminocyclohexanecarboxamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid .
- Substituent: 6-aminocyclohexanecarboxamido group.
- Spectrum : Broad-spectrum but less potent than ampicillin.
- Resistance : Lower affinity for PBPs, leading to reduced clinical use.
- Clinical Use : Rarely used due to inferior efficacy .
Key Research Findings
Mechanism of Resistance
Mecillinam resistance in E. coli is linked to high-level expression of TEM-1 β-lactamase, which hydrolyzes the β-lactam ring. However, combining Mecillinam with amoxicillin/clavulanate restores susceptibility by inhibiting β-lactamase activity, reducing MIC values from >256 mg/L to 4 mg/L .
Structural Advantages
The azepane substituent in Mecillinam enhances specificity for Gram-negative PBP-2, minimizing off-target effects on Gram-positive PBPs and reducing collateral damage to commensal bacteria . In contrast, ampicillin’s broader spectrum correlates with its affinity for multiple PBPs .
Pharmacokinetic Profiles
- Oxacillin : High protein binding (90–94%) and resistance to gastric acid, suited for oral administration .
Comparative Data Table
*Estimated based on structural analogs.
Biological Activity
Mecillinam, chemically known as 6-(azepan-1-ylmethyleneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, is a β-lactam antibiotic primarily used in the treatment of urinary tract infections (UTIs). Its unique mechanism of action, along with its effectiveness against multidrug-resistant (MDR) bacteria, makes it a significant subject of study in antimicrobial research.
Mecillinam exerts its antibacterial activity through selective binding to penicillin-binding protein 2 (PBP2), which is crucial for bacterial cell wall synthesis. This binding inhibits the transpeptidation process, leading to cell lysis and death. Unlike many other β-lactams, mecillinam's activity is not significantly affected by common β-lactamases, making it effective against certain resistant strains .
In Vitro Activity Against Multidrug-Resistant Bacteria
Recent studies have demonstrated mecillinam's promising in vitro activity against various MDR Enterobacterales. For instance, a study involving 3303 clinical isolates from UTIs revealed that mecillinam had a susceptibility rate of approximately 92.2% against MDR E. coli and K. pneumoniae . Another study confirmed mecillinam's efficacy against isolates producing extended-spectrum beta-lactamases (ESBLs) and carbapenemases such as OXA-48 and NDM-1 .
Table 1: Summary of Mecillinam Activity Against MDR Isolates
| Bacterial Strain | Susceptibility Rate (%) | Notable Resistance Mechanisms |
|---|---|---|
| E. coli | 92.2 | ESBLs, OXA-48 |
| K. pneumoniae | 79.6 | ESBLs, NDM-1 |
| P. mirabilis | Limited data available | OXA-58, NDM-1 |
Clinical Studies and Efficacy
Mecillinam has been recommended as a first-line treatment for uncomplicated UTIs in several clinical guidelines due to its high efficacy and safety profile. Clinical response rates for pivmecillinam (the oral prodrug of mecillinam) range from 82% to 95% in treating uncomplicated lower UTIs . A notable study indicated that mecillinam effectively inhibited 86.6% of multidrug-resistant isolates at a concentration of 8 mg/L .
Case Study: Efficacy Against Carbapenemase-Producing Isolates
A specific case study focused on carbapenem-resistant E. coli strains demonstrated that mecillinam retained activity even when high levels of carbapenem resistance were present (MIC >32 mg/L). This suggests that mecillinam could be a viable option in treating infections caused by these resistant strains .
Resistance Patterns
Despite its effectiveness, resistance to mecillinam has been documented. A recent study found that approximately 5.2% of E. coli isolates were resistant to mecillinam, which is higher than the resistance rates observed for other antibiotics commonly used for UTIs . The emergence of resistance highlights the need for ongoing surveillance and judicious use of this antibiotic.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of Mecillinam and its analogs to improve yield and purity?
- Methodological Answer : Synthesis optimization requires careful control of reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). For example, in related β-lactam derivatives, yields improved when reactions were conducted under anhydrous conditions with catalysts like potassium carbonate . Purification via column chromatography using gradients of ethyl acetate and hexane is critical to isolate intermediates, as seen in the synthesis of structurally similar penicillins . Monitoring reaction progress via TLC or HPLC ensures minimal byproduct formation .
Q. How can structural elucidation of Mecillinam derivatives be systematically performed to confirm stereochemistry and functional groups?
- Methodological Answer : Combine spectroscopic techniques:
- IR Spectroscopy : Identify β-lactam carbonyl stretches (~1770 cm⁻¹) and amine/amide N-H stretches (~3300 cm⁻¹) .
- NMR : Use ¹H and ¹³C NMR to resolve stereochemistry at C-6 (e.g., coupling constants for axial vs. equatorial substituents) and confirm azepane ring substitution patterns .
- X-ray Crystallography : Resolve absolute configurations, particularly for chiral centers (2S,5R,6R), as demonstrated for ampicillin analogs .
Q. What in vitro assays are most effective for evaluating the antibacterial activity of Mecillinam derivatives against Gram-negative pathogens?
- Methodological Answer : Use standardized protocols:
- Broth Microdilution : Determine minimum inhibitory concentrations (MICs) against E. coli or Klebsiella strains, with cation-adjusted Mueller-Hinton broth .
- Time-Kill Kinetics : Assess bactericidal activity over 24 hours to identify concentration-dependent effects .
- β-Lactamase Stability Testing : Incubate compounds with TEM-1 or SHV enzymes to evaluate resistance to hydrolysis .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of Mecillinam analogs with enhanced Gram-negative penetration?
- Methodological Answer :
- Modify the Azepane Moiety : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to improve outer membrane permeability, as seen in ampicillin derivatives .
- Side-Chain Engineering : Replace the azepane ring with bicyclic amines (e.g., piperazine) to assess impact on binding to penicillin-binding protein 2 (PBP2) .
- Molecular Dynamics Simulations : Model interactions with OmpF porins to predict uptake efficiency .
Q. What experimental strategies resolve contradictions in reported antibacterial efficacy data for Mecillinam derivatives?
- Methodological Answer : Address variability via:
- Standardized Strain Panels : Use WHO-recommended ESKAPE pathogens to ensure comparability across studies .
- Checkerboard Assays : Evaluate synergies with β-lactamase inhibitors (e.g., clavulanic acid) to clarify discrepancies in resistance profiles .
- Meta-Analysis of MIC Distributions : Apply statistical tools (e.g., ANOVA) to identify outliers due to methodological differences .
Q. How can advanced chromatographic methods be developed to quantify Mecillinam in complex biological matrices?
- Methodological Answer :
- HPLC-UV Optimization : Use C18 columns with mobile phases of acetonitrile:phosphate buffer (pH 3.0) for baseline separation .
- LC-MS/MS Validation : Employ multiple reaction monitoring (MRM) for trace-level detection in serum/urine, with deuterated internal standards .
- Forced Degradation Studies : Expose Mecillinam to heat, light, and pH extremes to validate method robustness against degradation products .
Contradictions and Resolutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
